molecular formula C7H8BBrO3 B595319 (4-Bromo-3-methoxyphenyl)boronic acid CAS No. 1256345-59-1

(4-Bromo-3-methoxyphenyl)boronic acid

Cat. No. B595319
M. Wt: 230.852
InChI Key: LCRYXSUMYJSZDG-UHFFFAOYSA-N
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Description

“(4-Bromo-3-methoxyphenyl)boronic acid” is a type of boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials .


Synthesis Analysis

The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) . For instance, the reaction of the Grignard of 14 with B(OMe)3 produced boronic ester 15, which was in situ reacted with the other Grignard (i.e., 18) derived from p-bromostyrene .


Chemical Reactions Analysis

Boronic acids are used in various chemical reactions. For instance, they are used for Suzuki-Miyaura cross-coupling reactions , Pd-catalyzed direct arylation , and palladium-catalyzed stereoselective Heck-type reactions .

Scientific Research Applications

Synthesis and DNA Binding

(4-Bromo-3-methoxyphenyl)boronic acid plays a role in the synthesis of compounds like 6[3-(1-Adamantyl)-4-methoxyphenyl]-2-naphthoic acid, which is used in studying DNA binding. This compound, synthesized using a Suzuki coupling method involving boronic acid, showed interactions with DNA when studied using UV-vis spectroscopy (Milanese et al., 2011).

Chemical Properties and Complex Formation

(4-Bromo-3-methoxyphenyl)boronic acid is involved in the formation of cationic rhodium complexes and new tetraarylpentaborates. These complexes were characterized and studied for their structure and chemical properties (Nishihara et al., 2002).

Synthesis of Glucose Sensing Materials

This boronic acid derivative is used in the synthesis of amino-3-fluorophenyl boronic acid, which is instrumental in creating glucose-sensing materials. These materials are designed to operate at the physiological pH of bodily fluids (Das et al., 2003).

Photophysical Studies

The photophysical properties of derivatives like 3-Methoxyphenyl boronic acid (3MPBA) have been extensively studied. These studies include analysis of solvatochromism, quantum yield in different solvents, and their photophysical behavior (Muddapur et al., 2016).

Fluorescence Quenching Studies

Fluorescence quenching studies of boronic acid derivatives are significant, with studies observing the interaction of these derivatives in various solvents and under different conditions (Geethanjali et al., 2015).

Safety And Hazards

The safety data sheet for a similar compound, 4-Methoxyphenylboronic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment .

properties

IUPAC Name

(4-bromo-3-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BBrO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRYXSUMYJSZDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681532
Record name (4-Bromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromo-3-methoxyphenyl)boronic acid

CAS RN

1256345-59-1
Record name (4-Bromo-3-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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